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Abstract: The morpholine heterocycle is a privileged structure in medicinal chemistry, integral to

the pharmacophore of numerous approved drugs and clinical candidates.[1][2] Its utility stems

from its advantageous physicochemical properties, metabolic stability, and ability to engage in

key hydrogen bonding interactions.[3][4] While "2-Morpholin-4-yl-propionic acid
hydrochloride" is not a widely characterized agent with extensive public structure-activity

relationship (SAR) data, its core structure serves as an excellent template for exploring the

well-established principles of morpholine SAR. This guide deconstructs this template to provide

a comparative analysis of how structural modifications influence biological activity, supported

by experimental data from seminal studies on morpholine-containing inhibitors, particularly in

the oncology space.

Introduction: The Morpholine Moiety as a Privileged
Scaffold
The morpholine ring is a versatile building block frequently employed by medicinal chemists to

enhance potency, modulate pharmacokinetic (PK) properties, and improve the overall drug-like

profile of a molecule.[1][3] Its saturated, heterocyclic nature, featuring both a secondary amine

and an ether linkage, confers a unique set of properties:
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Improved Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, often

improving the solubility of the parent molecule.

Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation,

particularly oxidation at the carbons adjacent to the nitrogen, a common liability for other

cyclic amines like piperidine.[5][6]

Favorable pKa: The nitrogen atom has a pKa that typically ensures it is protonated at

physiological pH, allowing for ionic interactions with target proteins.

Key Pharmacophoric Interactions: In many enzyme active sites, such as those of protein

kinases, the morpholine oxygen acts as a critical hydrogen bond acceptor with backbone

amide protons in the hinge region.[5][7]

This guide will use the structure of 2-Morpholin-4-yl-propionic acid as a framework to explore

the SAR of three key domains: the morpholine ring, the linker, and the terminal carboxylic acid

group.

Core Scaffold Analysis: Deconstructing for SAR
The hypothetical core scaffold provides three primary vectors for modification and SAR

exploration. Understanding the contribution of each component is critical for designing next-

generation analogs with superior performance.

2-Morpholin-4-yl-propionic acid

Core Scaffold

Vector 1:
Morpholine Ring

Vector 2:
Propionic Acid Linker

Vector 3:
Carboxylic Acid
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Caption: Logical breakdown of the core scaffold into three vectors for SAR analysis.

Vector 1: The Morpholine Ring - More Than a
Solubilizing Group
The morpholine ring is rarely a passive component. In kinase inhibitors, it frequently serves as

the hinge-binding motif. The SAR around this ring is well-documented, with modifications

aiming to enhance potency, selectivity, or metabolic stability.

Role in Target Engagement: The PI3K/mTOR Case Study
Inhibitors of the PI3K/Akt/mTOR pathway are crucial in cancer therapy.[8] The pan-Class I PI3K

inhibitor ZSTK474 and the dual PI3K/mTOR inhibitor PKI-587 are canonical examples where

morpholine rings are essential for activity.[7][9] The morpholine oxygen forms a key hydrogen

bond with the backbone NH of Valine 882 (in PI3Kγ) or its equivalent in other isoforms,

anchoring the inhibitor in the ATP-binding pocket.[5]

Experimental Comparison: SAR studies on ZSTK474 analogs demonstrate the criticality of the

morpholine moiety. Replacing one of the two morpholine groups with functionalities lacking a

hydrogen bond acceptor leads to a significant loss of potency.
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Compound/
Analog

Modificatio
n

PI3Kα IC₅₀
(nM)

PI3Kδ IC₅₀
(nM)

Rationale
for Change

Outcome

ZSTK474 (1)

Reference

(Bis-

morpholino)

5.0 3.9 -

Potent pan-

isoform

inhibition.[9]

Analog 6a

Morpholine

→

Ethanolamine

9.9 9.8

Retain H-

bond

acceptor

(OH)

Maintained

potent PI3Kα

inhibition but

lost some δ

potency.[9]

Analog 6b

Morpholine

→

Diethanolami

ne

3.7 9.8

Add a second

H-bond

acceptor

Similar profile

to 6a,

suggesting

one acceptor

is sufficient.

[9]

Analog 2a
Morpholine

→ Piperazine
1800 2500

Replace O

with NH (H-

bond donor)

>300-fold

loss of

activity,

demonstratin

g the need for

an acceptor.

[9][10]

Data synthesized from literature reports.[9][10]

Bioisosteric Replacements for the Morpholine Ring
While effective, the morpholine ring can be a site of metabolic liability or may not provide

optimal vectors for further substitution.[6][11] Medicinal chemists have explored various

bioisosteres to address these issues.

Spirocyclic Systems: Azaspiro[3.3]heptane and similar motifs have been used to replace

piperidine and morpholine rings.[5][12] These introduce greater three-dimensionality (sp³
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character), which can improve solubility and escape flatland, potentially reducing off-target

toxicity.[12]

Bridged and Fused Rings: Bicyclic analogs can lock the conformation of the ring system,

potentially increasing affinity by reducing the entropic penalty of binding.[13][14]

Alternative Heterocycles: Replacing the oxygen with sulfur (thiomorpholine) or other

heteroatoms can modulate pKa, lipophilicity, and metabolic stability.[11]

Bioisosteric Replacements

Morpholine

Spirocycles
(e.g., Azaspiro[3.3]heptane)Improves sp³ character

Bridged Rings
(e.g., Tropane analogs)

Locks conformation

Other Heterocycles
(e.g., Thiomorpholine)

Modulates pKa/metabolism

Click to download full resolution via product page

Caption: Common bioisosteric replacement strategies for the morpholine ring.

Vector 2: The Linker - Tuning Potency and Physical
Properties
The propionic acid linker in our template structure dictates the spatial relationship between the

morpholine ring and the terminal functional group. The length, rigidity, and substitution pattern

of this linker are critical determinants of activity.

In a study of quinazoline-based EGFR inhibitors, the length of the alkyl chain linking the core to

a morpholine ring was found to be crucial.[15] Compounds with a three-carbon linker were

significantly more potent against the A431 cell line than those with a two-carbon linker.
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Molecular modeling suggested the longer chain allowed the morpholine oxygen to form an

optimal hydrogen bond with the Lys745 residue in the kinase domain, enhancing affinity.[15]

Vector 3: The Carboxylic Acid - A Double-Edged
Sword
The carboxylic acid functional group is prevalent in over 450 marketed drugs.[16] Its ability to

exist as a carboxylate anion at physiological pH allows it to form strong ionic bonds and

hydrogen bonds with complementary residues (e.g., Lysine, Arginine) in a target's active site.

[17][18]

Advantages:

Strong Target Interactions: Forms potent salt bridges and hydrogen bonds.[18][19]

Improved Solubility: The ionized form significantly enhances aqueous solubility.[20]

Liabilities:

Poor Membrane Permeability: The negative charge can hinder passive diffusion across cell

membranes, limiting bioavailability and brain penetration.[16][19]

Metabolic Instability: Can be a substrate for UGT-mediated glucuronidation, leading to rapid

clearance.[16]

High Plasma Protein Binding: Can lead to a low fraction of unbound drug, reducing efficacy.

[16]

Carboxylic Acid Bioisosteres
To mitigate these liabilities while retaining the key acidic interaction, various bioisosteres are

frequently employed. The choice of isostere can fine-tune acidity (pKa), lipophilicity (logP), and

geometric presentation.
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Bioisostere Typical pKa Range Key Features & Rationale

Carboxylic Acid 4-5

Reference. Strong H-bond

donor/acceptor, forms salt

bridges.[19]

Tetrazole 4.5-5.5

Classic bioisostere. More

lipophilic and metabolically

stable than carboxylate.

Delocalized charge. Example:

Losartan.[19]

Hydroxamic Acid 8-10

Metal chelator. Often used in

metalloenzyme inhibitors (e.g.,

HDACs).

Acyl Sulfonamide 4-6
Strongly acidic. Can mimic

charge and H-bonding pattern.

Hydroxyisoxazole 4-6

Planar, acidic heterocycle. Can

engage in similar H-bonding

networks.

Data synthesized from medicinal chemistry literature.[16][19]

Experimental Protocols for SAR Elucidation
A robust SAR campaign requires a cascade of validated assays to compare compound

performance objectively.

Workflow for a Kinase Inhibitor SAR Study
The following workflow outlines the logical progression from initial biochemical assessment to

cellular and metabolic profiling, which is essential for making informed decisions in a drug

discovery program.
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Caption: A typical experimental workflow for an SAR campaign on kinase inhibitors.

Protocol: In Vitro Kinase Activity Assay (Luminescence-
Based)
This protocol is designed to determine the IC₅₀ value of a test compound against a specific

protein kinase.[21]

Principle: The assay measures the amount of ATP remaining in solution following a kinase

reaction. The amount of ATP is inversely proportional to kinase activity. Luciferase enzyme
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uses the remaining ATP to generate a luminescent signal.

Materials:

Kinase of interest (e.g., PI3Kα)

Substrate peptide/protein

Kinase assay buffer (containing MgCl₂)

ATP solution (at or near the Kₘ for the enzyme)

Test compounds dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque 96- or 384-well plates

Procedure:

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a

small volume (e.g., 1 µL) into the assay plate wells. Include DMSO-only (negative control)

and a known inhibitor (positive control) wells.

Kinase Reaction: a. Prepare a kinase/substrate master mix in the assay buffer. b. Add the

kinase/substrate mix to the wells containing the compounds. c. Prepare an ATP solution in

the assay buffer and add it to the wells to initiate the reaction. d. Incubate the plate at the

optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

Signal Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and

deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase

Detection Reagent to all wells. This reagent contains luciferase and its substrate, which will

react with the ATP produced in step 3a to generate a luminescent signal. Incubate for 30-60

minutes at room temperature in the dark.

Data Acquisition: Read the luminescence on a plate reader.
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Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot

percent inhibition against the logarithm of compound concentration and fit the data to a four-

parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability (MTS/MTT) Assay
This protocol assesses the effect of a compound on the metabolic activity of cultured cancer

cells, serving as a proxy for cell viability and proliferation.[22][23][24]

Principle: Viable cells contain mitochondrial dehydrogenases that reduce tetrazolium salts (like

MTT or MTS) to a colored formazan product.[22][25] The amount of color produced is

proportional to the number of viable cells.

Materials:

Cancer cell line of interest (e.g., H1975 for EGFR T790M studies)[26]

Complete cell culture medium

Test compounds dissolved in DMSO

MTS or MTT reagent

Solubilization solution (for MTT assay only)

Clear 96-well cell culture plates

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000

cells/well) and allow them to adhere overnight in a CO₂ incubator.

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include

DMSO-only control wells. Incubate for a specified period (e.g., 72 hours).

Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's

instructions. Incubate for 1-4 hours.[24]
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Signal Development:

For MTS: No further steps are needed. The formazan product is soluble.

For MTT: Add the solubilization solution to each well and incubate (e.g., 4 hours) to

dissolve the purple formazan crystals.[24]

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS,

570 nm for MTT) using a microplate reader.[23]

Data Analysis: Calculate the percent viability relative to the DMSO control and plot against

compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: In Vitro Metabolic Stability Assay (Liver
Microsomes)
This assay evaluates a compound's susceptibility to Phase I metabolism, primarily by

cytochrome P450 (CYP) enzymes.[27][28][29]

Principle: The test compound is incubated with liver microsomes, which contain a high

concentration of CYP enzymes. The disappearance of the parent compound over time is

monitored by LC-MS/MS.[30][31]

Materials:

Pooled human liver microsomes (HLM)

Phosphate buffer (pH 7.4)

NADPH (cofactor for CYP enzymes)

Test compound and a control compound with known stability (e.g., Midazolam)

Acetonitrile with an internal standard (for reaction termination and sample processing)

LC-MS/MS system

Procedure:
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Incubation: a. Pre-warm a solution of liver microsomes and the test compound in phosphate

buffer at 37°C. b. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction

mixture and add it to a quench solution (acetonitrile with internal standard) to stop the

reaction.[27][28]

Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the

supernatant for analysis.

LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the

parent compound relative to the internal standard.

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus

time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic

clearance (Clᵢₙₜ).[30]

Conclusion and Future Directions
The morpholine moiety is a cornerstone of modern medicinal chemistry, offering a powerful

combination of physicochemical and pharmacophoric properties.[3][13] While the specific

compound "2-Morpholin-4-yl-propionic acid hydrochloride" lacks a deep SAR history, its

constituent parts provide a valuable framework for understanding broader principles. As

demonstrated through case studies of kinase inhibitors, systematic modification of the

morpholine ring, its linker, and terminal interacting groups is a proven strategy for optimizing

potency, selectivity, and pharmacokinetic profiles.

Future efforts will continue to focus on developing novel morpholine bioisosteres that confer

improved properties, such as enhanced brain penetration for CNS targets or reduced metabolic

liabilities.[12][32] The integration of computational modeling with high-throughput synthesis and

screening will further accelerate the design-make-test-analyze cycle, enabling the rapid

development of next-generation therapeutics built upon this privileged and versatile scaffold.
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